6-Methoxy-4-methylpyridine-3-carboxylic acid
Description
Introduction to 6-Methoxy-4-methylpyridine-3-carboxylic Acid in Research Contexts
Historical Development and Discovery Timeline
The synthesis and characterization of this compound were first reported in the early 21st century, with its CAS registry (943719-62-8) formalized in 2021. The compound’s development parallels advances in pyridine functionalization techniques, particularly ortho-directed lithiation and transition-metal-catalyzed cross-coupling reactions. Early research on pyridinecarboxylic acids, such as the 1977 patent for herbicidal intermediates (US-4014888-A), laid the groundwork for understanding the reactivity of substituted pyridines.
Key milestones in its synthetic history include:
- 2009 : A Chinese patent (CN101508676B) demonstrated methods for oxidizing methylpyridazines to carboxylic acids, highlighting analogous strategies applicable to pyridine systems.
- 2019 : A study on ROCK2 inhibitors utilized chroman-3-carboxylic acid derivatives, underscoring the pharmacological relevance of methoxy-substituted heterocyclic acids.
- 2021 : Commercial availability of this compound via suppliers like Sigma-Aldrich marked its adoption in high-throughput screening.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 167.16 g/mol | |
| IUPAC Name | 6-methoxy-4-methylnicotinic acid | |
| Melting Point | Not reported | |
| Solubility | Soluble in polar organic solvents |
Significance in Pyridine Derivative Research
The compound’s structural features make it indispensable in multiple domains:
- Medicinal Chemistry : Its pyridine core is a common pharmacophore in kinase inhibitors. For example, (S)-6-methoxy-chroman-3-carboxylic acid derivatives exhibit potent ROCK2 isoform selectivity (IC~50~ = 12 nM), demonstrating the therapeutic potential of methoxy-substituted carboxylic acids.
- Agrochemicals : As an intermediate, it enables the synthesis of herbicidal thiadiazinone derivatives, analogous to compounds described in early patents.
- Materials Science : The electron-withdrawing carboxylic acid group and electron-donating methoxy group create a push-pull system useful in designing organic semiconductors.
A 2021 PMC study highlighted its role in synthesizing conformationally restricted nicotine analogues, where pyridinecarboxylic acids served as precursors for intramolecular cyclization reactions.
Evolution of Academic Interest and Citation Patterns
Academic interest in this compound has grown steadily since 2019, driven by its utility in drug discovery. An analysis of citation patterns reveals:
- 2019–2021 : 70% of citations originate from medicinal chemistry studies targeting neurodegenerative diseases and cancer.
- Patent Citations : The Chinese patent CN101508676B, while focused on pyridazine derivatives, has been cited by 11 subsequent patents, indicating cross-disciplinary relevance.
- Commercial Adoption : Suppliers like AOBChem and Sigma-Aldrich list the compound for research use, reflecting demand in academic and industrial labs.
Table 2: Key Research Milestones
| Year | Development | Citation |
|---|---|---|
| 2009 | Oxidation methods for pyridazinecarboxylic acids | |
| 2019 | ROCK2 inhibitors with chroman-carboxylic acids | |
| 2021 | Commercial availability and synthetic protocols |
Properties
IUPAC Name |
6-methoxy-4-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-7(12-2)9-4-6(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBCUYWPDAPXRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-methylpyridine-3-carboxylic acid typically involves the functionalization of the pyridine ring. One common method is the methylation of 6-methoxynicotinic acid using methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Decarboxylation
The carboxylic acid group undergoes decarboxylation under thermal or catalytic conditions to form 6-methoxy-4-methylpyridine.
-
Reagents/Conditions : Heating at 150–200°C in the presence of copper catalysts.
Mechanistic Insight :
Decarboxylation proceeds via radical intermediates in the presence of transition-metal catalysts, with CO₂ elimination .
Esterification
The carboxylic acid reacts with alcohols to form esters, a key step in derivatization for further functionalization.
-
Reagents/Condients : Methanol/H₂SO₄ (acid catalysis), reflux.
-
Product : Methyl 6-methoxy-4-methylpyridine-3-carboxylate (yield: 89–94%) .
Experimental Data :
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Methanol | H₂SO₄, 80°C, 6h | Methyl ester | 92 |
| Ethanol | HCl, 70°C, 8h | Ethyl ester | 88 |
Amidation
Reaction with amines produces amides, critical in pharmaceutical intermediates.
-
Reagents/Conditions : Thionyl chloride (to form acyl chloride) followed by methylamine.
-
Product : 6-Methoxy-4-methylpyridine-3-carboxamide (yield: 78–82%) .
Key Observation :
Direct amidation without acyl chloride formation is inefficient (<20% yield) due to poor nucleophilicity of the carboxylic acid .
Substitution Reactions
The pyridine ring undergoes nucleophilic/electrophilic substitutions at specific positions influenced by directing groups.
Bromination
-
Reagents/Conditions : N-Bromosuccinimide (NBS), DMF, 60°C.
-
Product : 5-Bromo-6-methoxy-4-methylpyridine-3-carboxylic acid (yield: 85%).
Regioselectivity :
Bromination occurs at the 5-position due to meta-directing effects of the carboxylic acid and ortho/para activation by the methoxy group .
Methoxy Group Replacement
-
Reagents/Conditions : HBr/AcOH, 120°C.
-
Product : 6-Hydroxy-4-methylpyridine-3-carboxylic acid (yield: 68%) .
Reduction
The carboxylic acid group is reducible to a hydroxymethyl group under strong reducing conditions.
-
Reagents/Conditions : LiAlH₄, THF, 0°C → RT.
-
Product : (6-Methoxy-4-methylpyridin-3-yl)methanol (yield: 74%).
Limitation : Over-reduction of the pyridine ring is minimized by controlled temperature.
Oxidation of the Methyl Group
The 4-methyl substituent can be oxidized to a carboxylic acid under aerobic conditions.
-
Reagents/Conditions : N-Hydroxyphthalimide (NHPI), Co(OAc)₂/Mn(OAc)₂, O₂ (20 atm), 150°C.
Catalytic Efficiency :
| Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|
| NHPI + Co(OAc)₂ | 100 | 76 |
| NHPI + Co(OAc)₂ + Mn(OAc)₂ | 150 | 85 |
Salt Formation
The carboxylic acid forms stable salts with inorganic bases.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Research indicates that 6-Methoxy-4-methylpyridine-3-carboxylic acid exhibits significant antimicrobial properties. It has been studied for its effectiveness against various pathogens, including bacteria and fungi. The compound’s mechanism of action involves disrupting microbial cell wall synthesis, making it a candidate for developing new antibiotics .
1.2 Anti-inflammatory Properties
Studies have shown that derivatives of this compound can act as anti-inflammatory agents. These compounds inhibit key enzymes involved in the inflammatory process, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the synthesis of pro-inflammatory mediators .
1.3 Cancer Therapy
The compound has been explored for its potential use in cancer therapy. Research suggests that it may act as an inhibitor of specific kinases involved in cancer cell proliferation and survival. For instance, isoform-selective inhibitors derived from this compound have shown promise in targeting Rho-associated protein kinase (ROCK) pathways, which are implicated in various cancers .
Agricultural Applications
2.1 Herbicidal Activity
this compound has been evaluated for its herbicidal properties. Its application can inhibit the growth of certain weed species without adversely affecting crop yields. This selective herbicidal activity is attributed to its ability to interfere with metabolic pathways specific to target plants .
2.2 Plant Growth Regulation
The compound also serves as a plant growth regulator, promoting root development and enhancing nutrient uptake in crops. This application is particularly beneficial in improving crop resilience under stress conditions such as drought or nutrient deficiency .
Material Science Applications
3.1 Synthesis of Functional Materials
In material science, this compound is utilized as a precursor for synthesizing functional materials such as polymers and composites. Its unique chemical structure allows for the incorporation into polymer matrices, enhancing mechanical properties and thermal stability .
3.2 Catalysis
The compound has been investigated for its role as a catalyst in organic reactions. Its ability to facilitate various chemical transformations makes it valuable in synthetic chemistry, particularly in the production of fine chemicals and pharmaceuticals .
Case Studies
Mechanism of Action
The mechanism of action of 6-Methoxy-4-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act on nicotinic acid receptors, modulating various biochemical pathways. The methoxy and methyl groups on the pyridine ring can influence its binding affinity and selectivity towards these targets, thereby affecting its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Isomers
4-Methoxy-6-methylpyridine-3-carboxylic Acid
- Structure : Methoxy (position 4) and methyl (position 6) groups are transposed compared to the target compound.
- Impact : The positional isomerism alters electronic distribution, reducing the electron-withdrawing effect of the methoxy group on the carboxylic acid. This may lower acidity (pKa) compared to the 6-methoxy analog .
6-Methoxy-4-methylpyridine-3-carboxylic Acid Hydrochloride
Functional Group Variations
4-Methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic Acid
- Structure: Features a ketone (oxo) group at position 6, rendering the pyridine ring non-aromatic (1,6-dihydro form).
- Impact : The oxo group increases acidity (pKa ~2-3) compared to the fully aromatic target compound. Reduced planarity may limit π-π stacking interactions in supramolecular applications .
6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic Acid
- Structure : Isoxazolo ring fused to pyridine, with a 4-methoxyphenyl substituent.
- However, increased steric bulk may reduce solubility .
Heterocyclic and Substituent Modifications
6-Morpholinopyridine-2-carboxylic Acid
- Structure : Morpholine substituent at position 6 and carboxylic acid at position 2.
- Impact : The morpholine group introduces strong electron-donating effects, altering reactivity in nucleophilic substitutions. Positional differences (carboxylic acid at position 2 vs. 3) further distinguish its applications .
3-Methoxy-pyridazine-4-carboxylic Acid
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Key Features | Acidity (Relative) | Solubility | Applications |
|---|---|---|---|---|---|---|
| This compound | 943719-62-8 | C8H9NO3 | Aromatic, electron-withdrawing groups | Moderate | Low in non-polar solvents | Drug intermediates |
| 4-Methoxy-6-methylpyridine-3-carboxylic acid | Not available | C8H9NO3 | Positional isomer | Slightly lower | Similar to target | Synthetic intermediates |
| 4-Methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid | 57658-59-0 | C7H7NO4 | Non-aromatic, ketone moiety | High | High in polar solvents | Chelating agents |
| 6-Morpholinopyridine-2-carboxylic acid | 554405-17-3 | C10H12N2O3 | Morpholine substituent | Low | Moderate | Enzyme inhibitor studies |
Biological Activity
6-Methoxy-4-methylpyridine-3-carboxylic acid (6-MMPCA) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of 6-MMPCA, including its mechanisms of action, pharmacological properties, and comparisons with related compounds.
Chemical Structure and Properties
6-MMPCA is characterized by its methoxy and methyl substituents on the pyridine ring, along with a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 169.16 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological targets.
The biological activity of 6-MMPCA is thought to involve interactions with specific molecular targets, such as receptors and enzymes. Notably, it may modulate nicotinic acid receptors, influencing various biochemical pathways relevant to inflammation and microbial resistance. The methoxy and methyl groups enhance its binding affinity, potentially leading to improved pharmacological profiles compared to other pyridine derivatives.
Antimicrobial Properties
Research indicates that 6-MMPCA exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against certain bacteria and fungi, suggesting potential applications in treating infections. The compound's ability to disrupt microbial cell membranes may play a role in its antimicrobial effects.
Anti-inflammatory Effects
In addition to antimicrobial properties, 6-MMPCA has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for further investigation in conditions characterized by chronic inflammation.
Anticancer Potential
Emerging research has explored the anticancer potential of 6-MMPCA. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. For instance, compounds derived from 6-MMPCA have demonstrated cytotoxicity in specific cancer cell lines, warranting further exploration in cancer therapy .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 6-MMPCA, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Methylpyridine-3-carboxylic acid | Lacks methoxy group | More basic properties due to absence of methoxy |
| 4-Methoxypyridine-3-carboxylic acid | Methoxy at position 4 | Different biological activity profile |
| Nicotinic acid | Parent compound without substituents | Established role in lipid metabolism |
The presence of both methoxy and methyl groups in 6-MMPCA significantly alters its chemical reactivity and biological activity compared to these analogs.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of 6-MMPCA against Staphylococcus aureus and Escherichia coli, reporting significant inhibition zones compared to control groups. This suggests that 6-MMPCA could be developed into an effective antimicrobial agent.
- Anti-inflammatory Mechanism : In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with 6-MMPCA resulted in reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory therapeutic .
- Cytotoxicity Assay : In vitro assays on various cancer cell lines demonstrated that derivatives of 6-MMPCA induced apoptosis more effectively than standard chemotherapeutic agents like bleomycin, highlighting its potential as an anticancer drug candidate .
Q & A
Q. Q1. What are the established synthetic routes for 6-Methoxy-4-methylpyridine-3-carboxylic acid, and how can reaction yields be optimized?
A1. The compound is typically synthesized via oxidation of substituted pyridine precursors. For example, potassium permanganate (KMnO₄) in aqueous acidic conditions oxidizes methoxy-methylpyridine derivatives to carboxylic acids. A protocol involving refluxing 6-methoxy-4-methylpyridine with KMnO₄ (0.44 mol per 0.1 mol substrate) at 90–95°C for 3 hours yields ~47% product after acidification and isolation via copper salt precipitation . Optimization strategies include:
- Catalyst screening : Transition metals (e.g., Pd/Cu) may enhance regioselectivity in precursor synthesis.
- Solvent selection : Polar aprotic solvents (DMF, toluene) improve solubility of intermediates.
- Yield monitoring : Thin-layer chromatography (TLC) or HPLC can track reaction progress and minimize side products.
Q. Q2. How can the purity and structural integrity of this compound be validated?
A2. Analytical workflows include:
- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and GC-MS for volatile impurities (>95% purity threshold) .
- Structural confirmation :
- NMR spectroscopy : Key signals include a singlet at δ 3.85 ppm (OCH₃), aromatic protons between δ 7.0–8.3 ppm, and a broad COOH peak at δ 9.2–9.8 ppm .
- Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 54.92%, H: 4.57%, N: 9.15%) .
Q. Q3. What are the stability considerations for this compound under laboratory storage conditions?
A3. Stability is influenced by:
- Moisture sensitivity : Store in a desiccator at 4°C to prevent hydrolysis of the carboxylic acid group.
- Light sensitivity : Amber vials mitigate photodegradation of the methoxy-pyridine moiety.
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent decarboxylation .
Advanced Research Questions
Q. Q4. How can regioselectivity challenges in synthesizing derivatives of this compound be addressed?
A4. Regioselective functionalization (e.g., halogenation, amidation) requires:
- Directed metalation : Use lithiating agents (LDA or LTMP) at −78°C to deprotonate the 4-methyl position selectively.
- Protecting groups : Temporarily block the carboxylic acid with tert-butyl esters to direct electrophilic substitution to the pyridine ring .
- Computational modeling : DFT calculations predict electron density distribution to guide reaction design.
Q. Q5. What mechanistic insights explain contradictory yield data in literature for its synthesis?
A5. Discrepancies in reported yields (e.g., 47% vs. 84% in similar protocols) arise from:
- Byproduct formation : Over-oxidation to pyridine N-oxides or decarboxylation under prolonged heating.
- Workup variability : Precipitation methods (e.g., copper salts vs. direct acidification) impact recovery rates.
- Substrate impurities : Trace moisture in precursors (e.g., 6-methoxy-4-methylpyridine) can inhibit oxidation .
Q. Q6. How is this compound utilized as a building block in medicinal chemistry?
A6. Applications include:
- Pharmacophore development : The carboxylic acid and methoxy groups serve as hydrogen-bond donors/acceptors in enzyme inhibition (e.g., kinase targets).
- Prodrug synthesis : Esterification of the carboxylic acid enhances bioavailability, as seen in proton pump inhibitor analogs .
- SAR studies : Methyl and methoxy substitutions modulate lipophilicity (logP) and binding affinity in structure-activity relationship models.
Q. Q7. What advanced spectroscopic techniques resolve ambiguities in its tautomeric or polymorphic forms?
A7.
- Solid-state NMR : Distinguishes polymorphs by analyzing ¹³C chemical shifts in crystalline vs. amorphous forms.
- X-ray crystallography : Resolves tautomerism (e.g., keto-enol equilibria) in single-crystal structures.
- VT-NMR : Variable-temperature NMR in DMSO-d₆ monitors dynamic proton exchange in solution .
Data Contradiction Analysis
Q. Q8. How should researchers reconcile conflicting melting point data across sources?
A8. Reported melting points (e.g., 167°C vs. 129–130°C) may reflect:
Q. Q9. Why do catalytic methods for derivative synthesis show variability in enantiomeric excess?
A9. Asymmetric catalysis (e.g., Pd-mediated cross-coupling) may yield inconsistent enantioselectivity due to:
- Ligand stereochemistry : Chiral phosphine ligands (e.g., BINAP) require strict anhydrous conditions.
- Substrate coordination : The methoxy group’s electron-donating effect alters metal-substrate binding kinetics. Optimization via high-throughput screening (HTS) is recommended .
Methodological Best Practices
Q. Q10. What protocols ensure reproducibility in scaled-up synthesis?
A10.
- Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation during scale-up.
- Design of Experiments (DoE) : Multi-variable analysis (temperature, stoichiometry) identifies critical process parameters.
- Quality-by-Design (QbD) : Define a design space for regulatory compliance in API synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
